molecular formula C25H32N4O B1682603 TBPB CAS No. 634616-95-8

TBPB

Numéro de catalogue B1682603
Numéro CAS: 634616-95-8
Poids moléculaire: 404.5 g/mol
Clé InChI: CWPKTBMRVATCBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl peroxybenzoate (TBPB) is an organic compound with the formula C6H5CO3CMe3 (Me = CH3). It is the most widely produced perester and an ester of peroxybenzoic acid (C6H5CO3H). This compound is often used as a radical initiator in polymerization reactions, such as the production of LDPE from ethylene, and for crosslinking, such as for unsaturated polyester resins .


Synthesis Analysis

A standard procedure for the preparation of peresters is the acylation of tert-butyl hydroperoxide with benzoyl chloride. In the reaction, a large excess of tert-butyl hydroperoxide is used and the hydrogen chloride formed is removed in vacuo, whereby a virtually quantitative yield is obtained .


Molecular Structure Analysis

The crystal structure analysis of the semiclathrate hydrate of this compound has revealed that it has an orthorhombic structure, with the space group Pmma, and unit cell parameters a = 21.065 (5), b = 12.657 (3) and c = 11.992 (3) Å. The chemical formula is this compound·38H2O .


Physical And Chemical Properties Analysis

This compound is a pale yellow liquid and is exclusively encountered as a solution in solvents such as ethanol or phthalate. As a peroxo compound, this compound contains about 8.16 wt% of active oxygen and has a self-accelerating decomposition temperature (SADT) of about 60 °C .

Applications De Recherche Scientifique

Acylation Radical d'un Ester Allylique avec du Benzaldéhyde

Le TBPB, en combinaison avec le peroxy-2-éthylhexanoate de tert-butyle (TBPEH), favorise l'acylation radicalaire de l'ester allylique avec du benzaldéhyde pour synthétiser de nouveaux composés contenant des carbonyles dans des conditions sans solvant et sans métal . Cette réaction est compatible avec les groupes donneurs d'électrons et les groupes halogènes et présente une excellente utilisation atomique et une excellente sélectivité chimique .

Préparation de Lactone, de Pipéridine, de Tétrazole et d'Oxazole

Les composés synthétiques résultant de l'acylation radicalaire de l'ester allylique avec du benzaldéhyde peuvent être utilisés pour la préparation de lactone, de pipéridine, de tétrazole et d'oxazole .

Initiateur de Polymérisation

Le this compound est principalement utilisé comme initiateur radicalaire dans la polymérisation de divers composés tels que l'éthylène (pour le PEBD), le chlorure de vinyle, le styrène ou les esters acryliques .

Durcissement des Résines Polyester Insaturées

Le this compound est utilisé dans le durcissement des résines polyester insaturées (résines UP). La quantité utilisée pour le durcissement des résines UP est d'environ 1 à 2 % .

Contrôle des Paramètres de Sécurité

Le this compound devient très dangereux lors des réactions de décomposition. Cependant, grâce au contrôle des paramètres de sécurité, les accidents liés au this compound peuvent être réduits à un niveau acceptable .

Synthèse de Squelettes Moléculaires Complexes

L'addition de benzaldéhyde et d'oléfines a suscité beaucoup d'intérêt car de nombreuses cétones asymétriques ou des squelettes moléculaires complexes difficiles à synthétiser par des méthodes traditionnelles peuvent être construits par la réaction d'addition de benzaldéhydes avec des alcènes .

Mécanisme D'action

Target of Action

Tert-Butyl Peroxybenzoate (TBPB) is a selective agonist for the M1 Muscarinic Acetylcholine Receptor (M1 mAChR) . The M1 mAChR is a G-protein coupled receptor that plays a crucial role in the propagation of cognitive ability .

Mode of Action

This compound interacts with the M1 mAChR in both orthosteric and allosteric modes . Orthosteric interaction involves competitive binding at the orthosteric site, while allosteric interaction involves binding at a separate site that influences the receptor’s response to its ligand . This dual interaction mechanism suggests that this compound is a bitopic ligand, interacting with both the orthosteric site and an allosteric site .

Biochemical Pathways

This compound selectively activates the M1 mAChR, potentiating neurons carrying the NMDA receptor in an M1-dependent pathway . This activation and potentiation can affect various downstream biochemical pathways, influencing cognitive function .

Pharmacokinetics

Given its role as a selective agonist for the m1 machr, it is likely that these properties would influence its bioavailability and efficacy .

Result of Action

The activation of the M1 mAChR by this compound can lead to various molecular and cellular effects. For instance, it can potentiate neurons carrying the NMDA receptor, which can influence cognitive function . Additionally, this compound is also used as a radical initiator in polymerization reactions, such as the production of Low-Density Polyethylene (LDPE) from ethylene, and for crosslinking, such as for unsaturated polyester resins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound, which is pale yellow, is exclusively encountered as a solution in solvents such as ethanol or phthalate . It has a self-accelerating decomposition temperature (SADT) of about 60 °C, and should therefore be stored between minimum 10 °C (below solidification) and maximum 50 °C . Amines, metal ions, strong acids and bases, as well as strong reducing and oxidizing agents can accelerate the decomposition of this compound even in low concentrations .

Safety and Hazards

TBPB is a combustible liquid and can cause skin irritation and allergic skin reactions. It is harmful if inhaled and is very toxic to aquatic life. It should be stored between minimum 10 °C (below solidification) and maximum 50 °C .

Propriétés

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1.73 g of 4-(2-keto-1-benzimidazolyl)piperidine and 1.54 g of N-(2-methylbenzyl)4-piperidone in 20 ml of MeOH was added 51 ml of 0.3M methanolic solution of ZnCl2—NaBH3CN at room temperature. The reaction mixture was stirred at room temperature for 4 h and quenched with saturated aqueous NaHCO3. The mixture was extracted with EtOAc, and the organic layer was washed with the 1:1 solution of saturated aqueous NaHCO3 and brine, and dried over anhydrous Na2SO4. The organic solvent was evaporated and recrystallization of the residue from EtOAc gave 1.78 g of the target compound as a colorless powder.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ZnCl2 NaBH3CN
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

All the GC area % values in 3 hours were low, suggesting that the reaction was sluggish even at 140° C. and in the presence of catalysts. When 4 mol % of TBAB was used as the catalyst in Batch 2, the GC area % of bis(3-triethoxysilylpropyl)fumarate decreased from 10.8% in 3 hours to 5.0% in 18 hours. This resulted from quick degradation of TBAB in the first 3 hours at 140° C., as evidenced with a strong GC signal of the degradation product, tributylamine. Thus, TBAB was not a suitable catalyst for synthesis of bis(3-triethoxysilylpropyl)fumarate under these conditions. In the non-polar solvent, mineral spirit, in Batch 1, the reaction rate was further reduced as the GC area % was only 4.2% after 3 hours. Thus, a non-polar solvent was deemed detrimental to the reaction rate under these conditions. When the high temperature catalyst TBPB was used in Batch 5, the conversion was comparable to that of TBAB in 3 hours, but much higher than that of TBAB in 18 hours, indicating that TBPB was a better catalyst than TBAB for preparation of bis(3-triethoxysilylpropyl)fumarate under these conditions. DBU gave similar GC area % as TBPB in both 3 and 18 hours in Batch 3, suggesting that DBU was as efficient as TBPB. When 2 mol % of DBU octyl bromine quat was used as the catalyst in Batch 6, the conversion was low in 3 hours, but higher than those of DBU and TBPB in 18 hours. Without wishing to be bound by theory it is thought that there probably was an activation mechanism for DBU octyl bromine quat, and once activated, it was more efficient than DBU and TBPB. The most significant conversion gain in this example was achieved by doing the DBU-catalyzed reaction in the high polarity aprotic solvent, DMF, in Batch 4. There was a marginal lead of the GC area % in 3 hours and a remarkable superiority in 18 hours. Without wishing to be bound by theory, it is thought that the high GC area % in 18 hours could be attributed to an increased reaction rate, and a reduced association of bis(3-triethoxysilylpropyl)fumarate and CPTES with the solid salts in DMF. Therefore, it is thought that a high temperature catalyst, a polar aprotic solvent, or a combination thereof, can be used to improve the reaction conversion.
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tbpb
Reactant of Route 2
Reactant of Route 2
Tbpb
Reactant of Route 3
Tbpb
Reactant of Route 4
Reactant of Route 4
Tbpb
Reactant of Route 5
Reactant of Route 5
Tbpb
Reactant of Route 6
Reactant of Route 6
Tbpb

Q & A

Q1: How does TbpB contribute to bacterial iron acquisition?

A1: this compound is a surface-exposed lipoprotein found in several pathogenic bacteria, including Neisseria meningitidis, Haemophilus influenzae, and Actinobacillus pleuropneumoniae [, , ]. It functions as part of a bipartite receptor complex with Transferrin Binding Protein A (TbpA) to acquire iron from host transferrin (Tf) [, , , ]. This compound is thought to initially capture iron-loaded Tf and subsequently interact with TbpA to deliver Tf for iron removal and transport into the periplasm [, , ].

Q2: Does this compound exhibit selectivity for iron-loaded transferrin?

A2: Yes, research suggests that this compound preferentially binds to iron-loaded Tf compared to the iron-free form (apo-Tf) [, , , ]. This selective binding is thought to increase the efficiency of iron acquisition by the bacteria [].

Q3: How does this compound interact with TbpA to facilitate iron uptake?

A3: Studies suggest that this compound interacts with TbpA through its anchor peptide, a region encompassing approximately the first 40 amino acids [, ]. This interaction is thought to be stabilized by the presence of Tf and potentially triggered by the energy-transducing protein TonB [].

Q4: Can this compound from one bacterial species interact with TbpA from a different species?

A4: Yes, there is evidence suggesting a conserved interaction between TbpA and this compound across different bacterial species. Studies have shown that TbpA from N. meningitidis can facilitate the isolation of this compound from both N. meningitidis and H. influenzae, indicating a conserved interaction []. Additionally, research has demonstrated an interaction between the receptor proteins from N. meningitidis and A. pleuropneumoniae, further supporting a conserved mechanism [, ].

Q5: What is the structure of this compound?

A5: this compound is a bilobed protein with an N-terminal and a C-terminal domain [, , ]. The N-lobe is responsible for binding to Tf, while the C-lobe is thought to be involved in interactions with TbpA and the bacterial outer membrane [, ]. Despite a shared function, there is significant sequence variation in the Tf-binding site of this compound across different bacterial species, suggesting adaptations to their specific host transferrins [].

Q6: What are the two main isotypes of this compound found in Neisseria meningitidis?

A6: Two major isotypes of this compound have been identified in N. meningitidis, designated as isotype I and isotype II []. These isotypes differ in their genetic, biochemical, and antigenic properties [, ]. Isotype I this compound is characterized by a 1.8-kb gene and is less prevalent than isotype II, which is defined by a 2.1-kb gene [].

Q7: Are there structural differences between isotype I and isotype II TbpBs?

A7: Yes, isotype I and isotype II TbpBs exhibit structural variations. Isotype I TbpBs possess a smaller linker region between their lobes and lack large loops in the C-lobe compared to isotype II TbpBs []. They also have a distinct anchor peptide region [].

Q8: Does the genetic diversity of this compound impact its potential as a vaccine target?

A8: The genetic and antigenic diversity of this compound, particularly within N. meningitidis, presents a challenge for vaccine development [, ]. Studies have shown that while antibodies raised against one this compound variant can exhibit cross-reactivity with other variants, the breadth of this cross-reactivity is limited [, , ].

Q9: What is the potential of this compound as a vaccine target?

A9: this compound is a surface-exposed protein essential for iron acquisition in several pathogenic bacteria, making it an attractive target for vaccine development [, ]. Studies have shown that immunization with recombinant this compound can induce protective immunity in animal models against infection with homologous bacterial strains [, , ].

Q10: What are the challenges in developing a this compound-based vaccine?

A10: One of the main challenges in developing a broadly protective this compound-based vaccine is the antigenic diversity of this compound across and within bacterial species [, ]. The presence of multiple this compound variants necessitates the inclusion of multiple this compound molecules in a vaccine to elicit a cross-protective immune response [].

Q11: Are there any ongoing efforts to develop a this compound-based vaccine?

A11: Research is ongoing to identify conserved epitopes within this compound that could be targeted to develop a broadly protective vaccine []. Additionally, strategies such as the use of chimeric this compound proteins or adjuvants that enhance the immunogenicity of this compound are being explored [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.